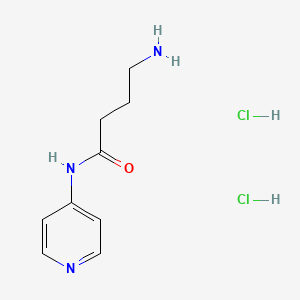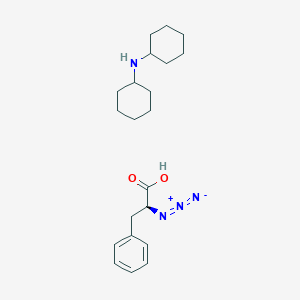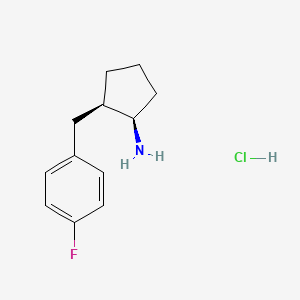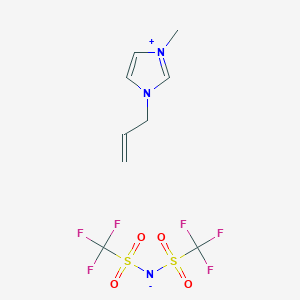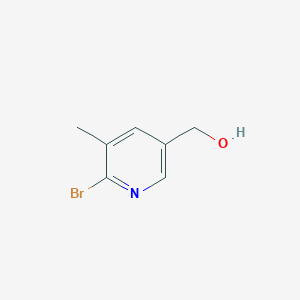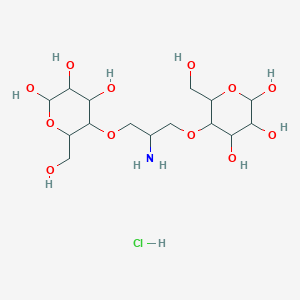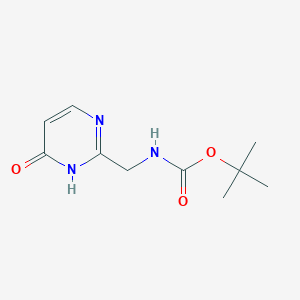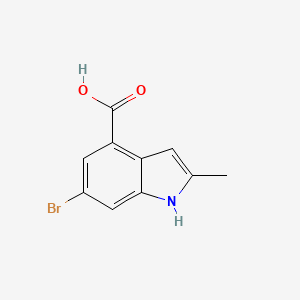![molecular formula C20H15FO4 B1528207 4-[2-(Benzyloxy)-4-fluorophenyl]-3-hydroxybenzoic acid CAS No. 1426958-39-5](/img/structure/B1528207.png)
4-[2-(Benzyloxy)-4-fluorophenyl]-3-hydroxybenzoic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds often involves Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This process uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Wissenschaftliche Forschungsanwendungen
Fluorescent Probes and Sensing Applications
Research highlights the synthesis and application of benzoxazole and benzothiazole analogues, derived from processes involving phenyl compounds similar to 4-[2-(Benzyloxy)-4-fluorophenyl]-3-hydroxybenzoic acid. These compounds have been shown to be highly effective as fluorescent probes for sensing magnesium and zinc cations. Their sensitivity to pH changes in a neutral range, resulting in significant fluorescence enhancement under basic conditions, points to their potential in environmental and biological monitoring applications (Tanaka et al., 2001).
Bioactive Compound Synthesis
The marine-derived fungus Aspergillus carneus has been used to isolate phenyl ether derivatives, including compounds closely related in structure to 4-[2-(Benzyloxy)-4-fluorophenyl]-3-hydroxybenzoic acid. These compounds have demonstrated potent antioxidant activities, suggesting their utility in developing new antioxidant agents for therapeutic or cosmetic applications (Xu et al., 2017).
Chemical Synthesis and Material Science
A study on the rapid formation of a stable boron-nitrogen heterocycle in dilute, neutral aqueous solution showcases the versatility of phenyl compounds in synthesizing novel materials. This reaction, applicable for low concentration reagents under physiologically compatible conditions, opens new avenues for bioorthogonal coupling reactions in material science and bioengineering (Dilek et al., 2015).
Antitumor Properties and Mechanisms
Research into novel cholinesterase inhibitors has led to the design and synthesis of 4-{[(benzyloxy)carbonyl]amino}-2-hydroxybenzoic acid amides. Among these, certain derivatives have shown potent inhibitory activity against acetyl- and butyrylcholinesterase, indicating potential applications in treating neurodegenerative diseases. The study exemplifies the therapeutic potential of compounds structurally related to 4-[2-(Benzyloxy)-4-fluorophenyl]-3-hydroxybenzoic acid in addressing cognitive disorders (Kos et al., 2021).
Environmental Monitoring and Biotechnology
Investigations into the photodegradation of parabens, which share a structural resemblance with 4-[2-(Benzyloxy)-4-fluorophenyl]-3-hydroxybenzoic acid, provide insights into the environmental fate of these compounds. The study's kinetic analysis, by-products identification, and cost-efficiency analysis contribute to our understanding of how similar compounds might behave in natural waters, aiding in the development of efficient water treatment technologies (Gmurek et al., 2015).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-(4-fluoro-2-phenylmethoxyphenyl)-3-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FO4/c21-15-7-9-17(16-8-6-14(20(23)24)10-18(16)22)19(11-15)25-12-13-4-2-1-3-5-13/h1-11,22H,12H2,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWIZTVSPLFTPRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)F)C3=C(C=C(C=C3)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(Benzyloxy)-4-fluorophenyl]-3-hydroxybenzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



